
(3-Methyl-4-propoxyphenyl)boronic acid
説明
“(3-Methyl-4-propoxyphenyl)boronic acid” is a chemical compound with the molecular formula C10H15BO3 . It has a molecular weight of 194.04 . It is typically stored in an inert atmosphere at temperatures between 2-8°C .
Molecular Structure Analysis
The InChI code for “(3-Methyl-4-propoxyphenyl)boronic acid” is 1S/C10H15BO3/c1-3-6-14-10-5-4-9 (11 (12)13)7-8 (10)2/h4-5,7,12-13H,3,6H2,1-2H3 . This indicates the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a methyl and a propoxy group .Chemical Reactions Analysis
Boronic acids, such as “(3-Methyl-4-propoxyphenyl)boronic acid”, are known for their role in Suzuki–Miyaura coupling reactions . In this reaction, the boronic acid acts as a nucleophile, transferring the organic group from boron to palladium .Physical And Chemical Properties Analysis
“(3-Methyl-4-propoxyphenyl)boronic acid” is a solid substance . It is typically stored in an inert atmosphere at temperatures between 2-8°C .科学的研究の応用
Synthesis of Borinic Acid Derivatives
(3-Methyl-4-propoxyphenyl)boronic acid: is utilized in the synthesis of borinic acid derivatives, which are a subclass of organoborane compounds. These derivatives are employed in cross-coupling reactions and catalysis , as well as in the fields of medicinal chemistry , polymer , and optoelectronics materials . The enhanced Lewis acidity of borinic acids compared to boronic acids makes them particularly valuable in these applications.
Catalysis and Regioselective Functionalization
The compound serves as a catalyst for the regioselective functionalization of diols, carbohydrates, and epoxide ring-opening reactions. This application is significant in the development of new synthetic pathways and the creation of complex organic molecules with high precision .
Sensing Applications
Boronic acids, including (3-Methyl-4-propoxyphenyl)boronic acid , are known for their interactions with diols and strong Lewis bases such as fluoride or cyanide anions. This interaction is fundamental to their use in various sensing applications, which can be either homogeneous assays or heterogeneous detection .
Biological Labelling and Protein Manipulation
The ability of boronic acids to interact with diols also allows for their use in biological labelling and protein manipulation. This includes the modification of proteins, which is crucial for understanding protein function and interaction in biological systems .
Development of Therapeutics
Boronic acids are involved in the development of therapeutics. Their unique properties enable them to interfere in signaling pathways, inhibit enzymes, and serve as cell delivery systems. This makes them valuable tools in drug discovery and medicinal chemistry .
Material Science and Glycobiology
In material science, (3-Methyl-4-propoxyphenyl)boronic acid is used as a building block for microparticles in analytical methods and polymers for the controlled release of insulin. In glycobiology, it plays a crucial role in the analysis, separation, protection, and activation of carbohydrates .
Safety And Hazards
“(3-Methyl-4-propoxyphenyl)boronic acid” is classified under GHS07 for safety . The hazard statements associated with it are H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and avoiding contact with skin and eyes .
将来の方向性
Boronic acids, including “(3-Methyl-4-propoxyphenyl)boronic acid”, have found numerous applications in chemical biology, supramolecular chemistry, and biomedical applications . Their ability to form reversible covalent bonds with diols has been exploited in various areas, including sensing and detection of analytes, interference in signaling pathways, enzyme inhibition, and cell delivery systems . Future research will likely continue to explore these and other potential applications of boronic acids .
特性
IUPAC Name |
(3-methyl-4-propoxyphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15BO3/c1-3-6-14-10-5-4-9(11(12)13)7-8(10)2/h4-5,7,12-13H,3,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXQZYSHXBAHHAG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)OCCC)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90629643 | |
| Record name | (3-Methyl-4-propoxyphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90629643 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Methyl-4-propoxyphenyl)boronic acid | |
CAS RN |
279262-88-3 | |
| Record name | (3-Methyl-4-propoxyphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90629643 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




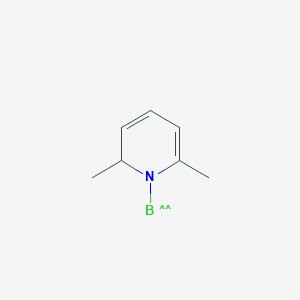
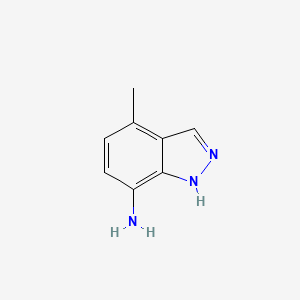
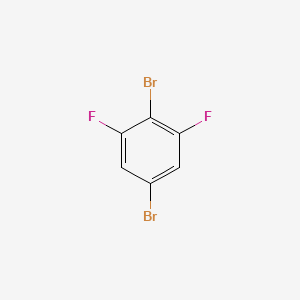
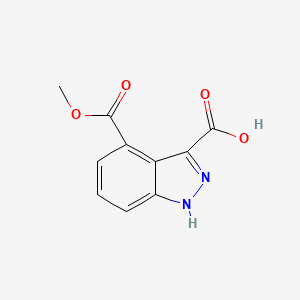

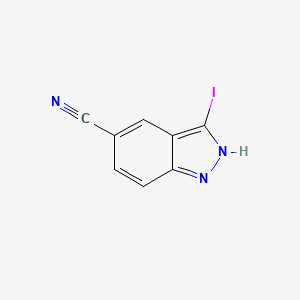
![3-Iodo-6-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1593084.png)
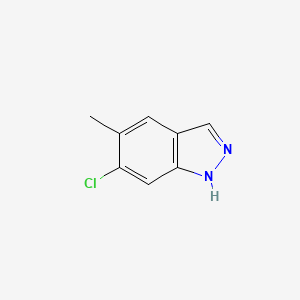
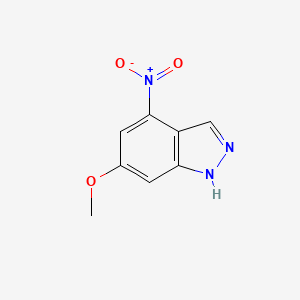
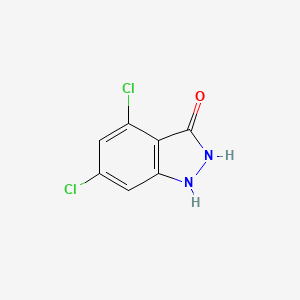
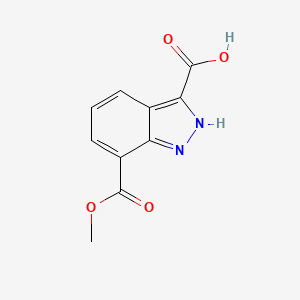
![4-bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1593091.png)
![2-[(E)-2-bromoethenyl]-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione](/img/structure/B1593094.png)